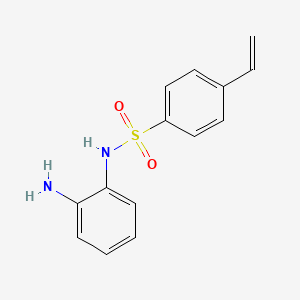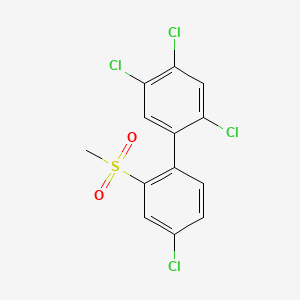![molecular formula C13H28N2O5Si B14321630 N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide CAS No. 112096-22-7](/img/structure/B14321630.png)
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide is a compound that features both formyl and triethoxysilyl groups. This compound is of interest due to its unique chemical structure, which combines the reactivity of formamides with the versatility of silanes. It has applications in various fields, including materials science, organic synthesis, and potentially in biomedical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide typically involves the reaction of 3-aminopropyltriethoxysilane with formic acid or formylating agents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-aminopropyltriethoxysilane} + \text{formic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
N-Formylation: The formyl group can participate in formylation reactions, which are useful in organic synthesis.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
N-Formylation: Catalysts such as propylphosphonic anhydride (T3P®) can be used to facilitate the reaction.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Hydrolysis: Silanols and siloxanes.
N-Formylation: Formamides.
Substitution: Substituted amines.
Applications De Recherche Scientifique
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide has several applications in scientific research:
Materials Science: Used in the modification of surfaces to introduce functional groups that can interact with other materials or biological molecules.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biomedical Research:
Industrial Applications: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide involves its ability to form covalent bonds with other molecules through its reactive formyl and triethoxysilyl groups. The formyl group can participate in nucleophilic addition reactions, while the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane bonds. These reactions enable the compound to modify surfaces and interact with other molecules in a controlled manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but with methoxy groups instead of ethoxy groups.
Formamide: Lacks the triethoxysilyl group but shares the formyl functionality.
Uniqueness
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide is unique due to the presence of both formyl and triethoxysilyl groups in a single molecule. This combination allows it to participate in a wider range of chemical reactions and makes it particularly useful in applications requiring surface modification and functionalization.
Propriétés
Numéro CAS |
112096-22-7 |
|---|---|
Formule moléculaire |
C13H28N2O5Si |
Poids moléculaire |
320.46 g/mol |
Nom IUPAC |
N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide |
InChI |
InChI=1S/C13H28N2O5Si/c1-4-18-21(19-5-2,20-6-3)11-7-9-15(13-17)10-8-14-12-16/h12-13H,4-11H2,1-3H3,(H,14,16) |
Clé InChI |
VJOWZWIFYIPDKV-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN(CCNC=O)C=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


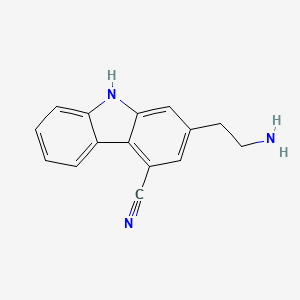
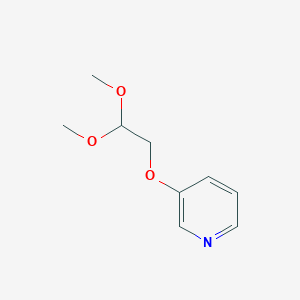
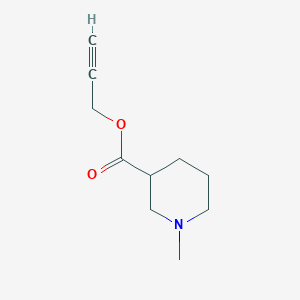
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)

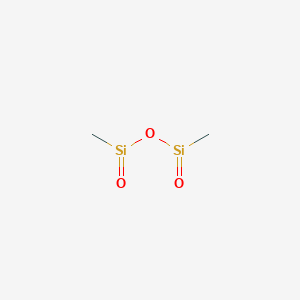
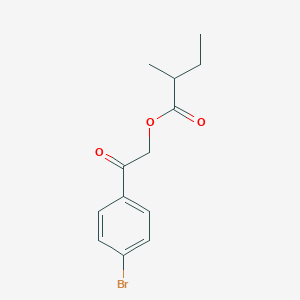


![3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14321595.png)
